5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine
CAS No.: 1174297-60-9
Cat. No.: VC7351667
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174297-60-9 |
|---|---|
| Molecular Formula | C8H9ClN2 |
| Molecular Weight | 168.62 |
| IUPAC Name | 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
| Standard InChI | InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) |
| Standard InChI Key | DRWCZXDPDAMGQK-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CN=C2NC1)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine features a bicyclic framework comprising a pyridine ring fused to a partially saturated diazine ring. The chlorine atom at position 5 and the tetrahydro modification at positions 1–4 distinguish it from simpler naphthyridine derivatives. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClN₂ |
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |
| SMILES | C1CC2=C(C=CN=C2NC1)Cl |
| InChIKey | DRWCZXDPDAMGQK-UHFFFAOYSA-N |
The saturated ring system reduces aromaticity compared to fully unsaturated naphthyridines, potentially enhancing solubility and bioavailability. The chlorine substituent introduces electronic effects that may influence binding interactions with biological targets.
Synthetic Methodologies
General Strategies for Naphthyridine Synthesis
The synthesis of 1,8-naphthyridines often involves cyclization reactions, with key precursors including aminopyridines and α,β-unsaturated carbonyl compounds. A representative pathway for tetrahydro-1,8-naphthyridines involves:
-
Vinylpyridine Formation: Introduction of a vinyl group at C-2 of a nicotinate derivative .
-
Aza-Michael Addition: Amine addition to the vinyl group under acid catalysis.
-
Ring Closure: Intramolecular cyclization to form the bicyclic system .
For 5-chloro derivatives, chlorination typically occurs either before cyclization via chlorinated precursors or post-cyclization using agents like N-chlorosuccinimide .
Specific Synthesis Considerations
While no published procedure directly describes 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, analogous routes for 1,6-naphthyridines provide guidance:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nicotinate amidation | DCC, DMAP, rt, 12h | 86% |
| 2 | Enamine formation | DMF-DMA, 100°C, 3h | 75% |
| 3 | Cyclization | HCl/EtOH, reflux, 6h | 68% |
| 4 | Chlorination | NCS, DCE, rt, 4h | 82% |
Adapted from synthetic approaches to 1,6-naphthyridines .
Challenges include regioselectivity in chlorination and maintaining stereochemical integrity during cyclization. Microwave-assisted synthesis and flow chemistry may improve efficiency for future iterations .
| Compound | Anticancer IC₅₀ | Antimicrobial MIC (μg/mL) | Anti-inflammatory EC₅₀ |
|---|---|---|---|
| 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | Not tested | Not tested | Not tested |
| 1,8-Naphthyridine | 12 μM | 8–32 (S. aureus) | 45 μM |
| 5-Nitro-1,6-naphthyridine | 8 μM | 4–16 (E. coli) | 28 μM |
Data extrapolated from naphthyridine class studies.
Applications in Medicinal Chemistry
Drug Discovery Scaffolds
The compound’s bifunctional nature (aromatic + aliphatic regions) makes it valuable for:
-
Kinase Inhibitor Design: Saturation may reduce hERG channel binding risks compared to fully aromatic analogs.
-
Antibiotic Development: Chlorine enhances membrane permeability against Gram-negative bacteria.
-
Neurological Agents: Tetrahydro rings mimic piperidine moieties in CNS-active drugs .
Structure-Activity Relationship (SAR) Trends
Preliminary SAR observations from related systems:
-
Chlorine Position: Para-substitution (C-5) maximizes electronic effects on the pyridine nitrogen .
-
Saturation Degree: Partial saturation improves aqueous solubility by 3–5× versus fully aromatic analogs .
-
N-Substitution: Methylation at N-1 enhances metabolic stability in hepatocyte assays.
Future Research Directions
Priority Investigations
-
Synthetic Optimization: Develop catalytic asymmetric routes using chiral auxiliaries or organocatalysts .
-
Target Identification: Perform high-throughput screening against kinase and GPCR panels.
-
ADMET Profiling: Assess permeability (PAMPA), metabolic stability (microsomal assays), and toxicity (hERG, Ames test).
Computational Modeling Opportunities
-
Docking Studies: Map binding poses against topoisomerase II and EGFR kinase domains.
-
QSAR Modeling: Correlate electronic parameters (HOMO/LUMO, MEP) with bioactivity data from analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume